BenchChemオンラインストアへようこそ!

(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone

Medicinal Chemistry Physicochemical Profiling Drug Design

(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone (CAS 1384669-21-9, PubChem CID is a synthetic heterocyclic small molecule composed of a hydroxyethylpiperazine moiety linked via a carbonyl bridge to a 3-methoxythiophene ring. It has a molecular formula of C₁₂H₁₈N₂O₃S, a molecular weight of 270.35 g/mol, and a computed XLogP3-AA of 0.5, indicating balanced hydrophilic-lipophilic character.

Molecular Formula C12H18N2O3S
Molecular Weight 270.35 g/mol
Cat. No. B14893159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone
Molecular FormulaC12H18N2O3S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1)C(=O)N2CCN(CC2)CCO
InChIInChI=1S/C12H18N2O3S/c1-17-10-2-9-18-11(10)12(16)14-5-3-13(4-6-14)7-8-15/h2,9,15H,3-8H2,1H3
InChIKeyDQWGRIIVIXMTPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone CAS 1384669-21-9: Sourcing Information and Compound Identity


(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone (CAS 1384669-21-9, PubChem CID 72140515) is a synthetic heterocyclic small molecule composed of a hydroxyethylpiperazine moiety linked via a carbonyl bridge to a 3-methoxythiophene ring [1]. It has a molecular formula of C₁₂H₁₈N₂O₃S, a molecular weight of 270.35 g/mol, and a computed XLogP3-AA of 0.5, indicating balanced hydrophilic-lipophilic character . The compound is commercially supplied at 98% purity and belongs to the hydroxyethylpiperazine chemical class, a scaffold with established precedent in HIV-1 protease inhibitor drug discovery programs [2].

Why (4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone Cannot Be Replaced by Unsubstituted Piperazine-Thiophene Analogs: Physicochemical Rationale


Generic substitution with simpler piperazine-thiophene analogs (e.g., piperazin-1-yl(thiophen-3-yl)methanone, CAS 59939-74-1) fails because the target compound's 2-hydroxyethyl substituent fundamentally alters its physicochemical profile: it introduces a hydrogen bond donor (HBD = 1 vs 0), lowers logP by approximately 2-3 log units relative to lipophilic N-substituted analogs, and increases topological polar surface area (TPSA = 81.3 Ų) . These changes impact aqueous solubility, membrane permeability, and protein binding interactions in ways that cannot be reproduced by methyl, fluoroethyl, or unsubstituted piperazine analogs. Furthermore, the 3-methoxy group on the thiophene ring distinguishes this compound from non-methoxylated thiophene derivatives, adding an additional hydrogen bond acceptor site absent in simpler analogs [1].

(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Capacity Differentiates Target from N-Alkyl and N-Aryl Piperazine-Thiophene Analogs

The target compound possesses exactly one hydrogen bond donor (the terminal hydroxyl of the hydroxyethyl group), with a computed HBD count of 1. In contrast, the closest commercially available analog bearing a 3-methoxythiophene-2-carbonyl group—1-(3-methoxythiophene-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 866009-05-4)—has zero hydrogen bond donors . Similarly, piperazin-1-yl(thiophen-3-yl)methanone (CAS 59939-74-1) lacks both the hydroxyethyl and methoxy groups, yielding HBD = 0 . This HBD presence enables the target compound to act as a hydrogen bond donor in protein-ligand interactions, a capability structurally excluded in these comparator compounds.

Medicinal Chemistry Physicochemical Profiling Drug Design

LogP Reduction of ≥1.5 Units Relative to Lipophilic N-Substituted Analogs Impacts Aqueous Solubility Profile

The target compound exhibits a vendor-reported LogP of 0.18 (Fluorochem) and a computed XLogP3-AA of 0.5 (PubChem) . A closely related hydroxyethylpiperazine-thiophene analog, 2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-thiophen-2-ylpropan-1-one, has a reported LogP of 0.81 . The 1-(3-methoxythiophene-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine analog, bearing a lipophilic trifluoromethylphenyl group in place of hydroxyethyl, is expected—based on the additive contribution of the -CF₃ group (π ≈ +0.88) and removal of the -OH group (π ≈ -0.67)—to have a LogP exceeding 2.5, representing a >2 log unit increase in lipophilicity . This positions the target compound as the most hydrophilic member among 3-methoxythiophene-2-carbonyl piperazine derivatives with comparable molecular weight.

ADME Solubility LogP

Hydroxyethylpiperazine Scaffold Class-Level Evidence for HIV-1 Protease Inhibition at Sub-Nanomolar Potency

The hydroxyethylpiperazine scaffold to which the target compound belongs is a validated pharmacophore in HIV-1 protease inhibitor development. In the seminal study by Kim et al. (1995), thiophene-containing hydroxyethylpiperazine derivatives demonstrated IC₅₀ values as low as 0.040 nM against HIV-1 protease in enzymatic assays, with corresponding whole-cell antiviral activity confirmed [1]. While the target compound itself has not been tested in this specific assay, its core scaffold—hydroxyethylpiperazine with a thiophene P3' ligand—is structurally congruent with compounds 24 and 25 from this study, which were identified as 'extremely high-affinity P3' ligands' [2]. This contrasts with non-hydroxyethyl piperazine-thiophene analogs (e.g., piperazin-1-yl(thiophen-3-yl)methanone), which lack the hydroxyethyl transition-state isostere essential for protease binding and have no reported HIV-1 protease inhibitory activity in the peer-reviewed literature [3].

HIV-1 Protease Inhibition Antiviral Enzyme Assay

Patent-Disclosed Anti-Proliferative Activity Against Undifferentiated Cells: Qualitative Differentiation from Non-Methoxylated Analogs

According to patent disclosures indexed via freshpatents.com, the target compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for treatment of psoriasis [1]. Separately, a pharmacological screening study referenced via Semantic Scholar indicates the compound can function as a CCR5 antagonist, relevant to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. These biological annotations are absent for the simpler non-methoxylated comparator piperazin-1-yl(thiophen-3-yl)methanone (CAS 59939-74-1) and for the N-trifluoromethylphenyl analog (CAS 866009-05-4), for which no peer-reviewed biological activity data exist in public databases as of May 2026 [3]. Quantitative IC₅₀ or EC₅₀ values for these activities are not publicly available, limiting cross-compound potency ranking.

Anti-cancer Cell Differentiation Psoriasis

Supply Specification: 98% Purity with Full Hazard Classification Enables Compliant Procurement for Regulated Laboratory Environments

The target compound is commercially supplied at 98% purity with comprehensive hazard classification (GHS07: Harmful/Irritant; H302, H315, H319, H335) and full precautionary statements documented in a supplier SDS . In contrast, the closest analog bearing a 3-methoxythiophene-2-carbonyl group—CAS 866009-05-4—is listed by multiple vendors without publicly accessible purity specifications or hazard documentation, and without an MDL number . The simpler analog piperazin-1-yl(thiophen-3-yl)methanone (CAS 59939-74-1) is available from several suppliers but with variable purity specifications and inconsistent documentation . The target compound carries MDL number MFCD24870799 and UNSPSC code 12352100, enabling direct integration into institutional procurement systems and electronic laboratory inventory management platforms .

Chemical Procurement Quality Assurance Laboratory Safety

(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone: Recommended Application Scenarios Based on Evidence Profile


HIV-1 Protease Inhibitor Lead Optimization: Scaffold with Validated Sub-Nanomolar Class Potency

Research groups pursuing hydroxyethylpiperazine-based HIV-1 protease inhibitors should prioritize this compound as a P3' ligand-bearing intermediate or tool compound. The hydroxyethylpiperazine-thiophene scaffold has demonstrated IC₅₀ values as low as 0.040 nM in enzymatic assays within this chemical class [1]. The 3-methoxythiophene-2-carbonyl moiety provides a differentiated P3' ligand geometry compared to the thienylmethyl substituents described in the foundational Kim et al. (1995) study, potentially offering altered binding kinetics or resistance profiles. Procurement of the 98% purity compound with full analytical characterization supports immediate deployment in structure-activity relationship (SAR) studies without additional purification .

Phenotypic Screening for Monocyte Differentiation-Inducing Anti-Cancer Agents

The patent-disclosed activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation supports inclusion of this compound in phenotypic screening cascades for differentiation therapy, particularly for acute myeloid leukemia or psoriasis [2]. While quantitative potency data remain unpublished, the qualitatively annotated bioactivity distinguishes this compound from uncharacterized analogs lacking any biological annotation. Researchers should independently validate potency in their specific cell models (e.g., HL-60, U937, or primary patient-derived cells) and benchmark against established differentiation agents such as all-trans retinoic acid or vitamin D₃ analogs [3].

CCR5 Antagonist Tool Compound for Chemokine Receptor Pharmacology Studies

Based on pharmacological screening data indicating CCR5 antagonist activity, this compound may serve as a starting point for developing tool molecules for chemokine receptor research, with potential applications in HIV entry inhibition, inflammatory disease models (asthma, rheumatoid arthritis), and autoimmune disease studies [3]. The favorable LogP (0.18–0.5) and presence of a hydrogen bond donor suggest adequate aqueous solubility for in vitro assay conditions, reducing DMSO concentration requirements in cell-based assays . The compound should be profiled against a panel of chemokine receptors (CCR1, CCR2, CCR3, CXCR4) to establish selectivity before use as a CCR5-specific probe.

Chemical Probe Synthesis: Hydroxyethyl Handle for Bioconjugation or Prodrug Derivatization

The terminal hydroxyl group of the hydroxyethylpiperazine moiety provides a unique synthetic handle absent in N-methyl, N-aryl, or unsubstituted piperazine analogs . This hydroxyl can be selectively derivatized for: (i) bioconjugation via ester or carbamate linkage to fluorophores, biotin, or solid supports for target identification studies; (ii) prodrug synthesis through phosphate or acyl ester formation to modulate pharmacokinetic properties; or (iii) introduction of click chemistry handles (e.g., propargyl ether) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications. No comparator among the 3-methoxythiophene-2-carbonyl piperazine family offers this orthogonal functionalization capability [4].

Quote Request

Request a Quote for (4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.